5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide: is a complex organic compound characterized by its unique molecular structure. This compound is part of the thiophene sulfonamide family and has shown potential in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the thiophene ring. Subsequent chlorination and introduction of the benzo[c][1,2,5]thiadiazol-5-yl group are achieved through controlled reactions under specific temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over reaction parameters. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: : The chlorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include:
Sulfoxides and Sulfones: : Resulting from the oxidation of the thiophene ring.
Amine Derivatives: : Obtained through the reduction of the sulfonamide group.
Substituted Thiophenes: : Resulting from the substitution of the chlorine atom.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique compared to other similar compounds due to its specific structural features and functional groups. Some similar compounds include:
Thiophene-2-sulfonamide derivatives: : These compounds share the thiophene sulfonamide core but differ in their substituents and functional groups.
Benzo[c][1,2,5]thiadiazol derivatives: : These compounds have similar heterocyclic structures but may lack the thiophene ring or sulfonamide group.
Properties
IUPAC Name |
5-chloro-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S3/c1-15-9-4-3-8(7-10(9)16(2)23(15,19)20)14-22(17,18)12-6-5-11(13)21-12/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYFMHPQZPHUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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